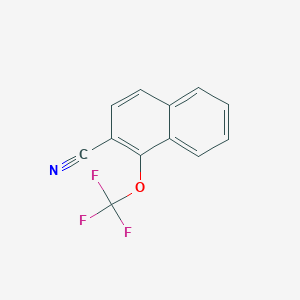
1-(Trifluoromethoxy)-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)-2-naphthonitrile is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)-2-naphthonitrile typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. One common method is the trifluoromethoxylation of naphthonitrile derivatives using reagents such as bis(trifluoromethyl)peroxide. This reaction can be carried out under mild conditions, often at room temperature, without the need for catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and reagents. The use of continuous flow reactors and other advanced technologies can enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and carbon disulfide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
1-(Trifluoromethoxy)-2-naphthonitrile has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its unique chemical properties and metabolic stability.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.
Material Science: It is explored for its potential in creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)-2-naphthonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethoxy)-2-benzonitrile
- 1-(Trifluoromethoxy)-3-naphthonitrile
- 1-(Trifluoromethoxy)-4-naphthonitrile
Uniqueness
1-(Trifluoromethoxy)-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required .
Properties
Molecular Formula |
C12H6F3NO |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-(trifluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6H |
InChI Key |
QYPHDHHNCSGMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


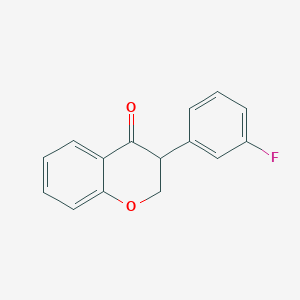
![4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol](/img/structure/B11872675.png)

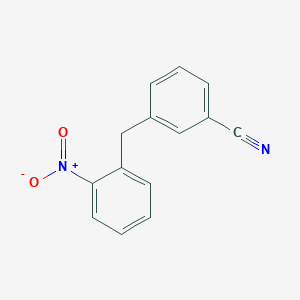
![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)
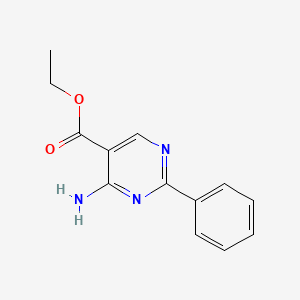
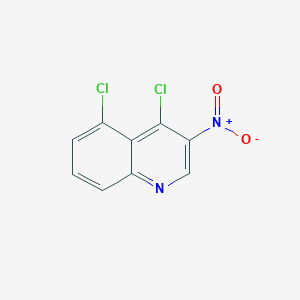
![[1]Benzothieno[3,2-b]quinoline](/img/structure/B11872724.png)
![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
![tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate](/img/structure/B11872738.png)

![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
